![molecular formula C8H6BrFN2 B1374398 6-Bromo-5-fluoro-3-methyl-1H-indazole CAS No. 1394120-64-9](/img/structure/B1374398.png)
6-Bromo-5-fluoro-3-methyl-1H-indazole
Overview
Description
6-Bromo-5-fluoro-3-methyl-1H-indazole (6-BFMI) is an organic compound that belongs to the class of heterocyclic compounds. It is a five-membered aromatic heterocycle with a bromo substituent and a fluorine substituent in the 5-position. 6-BFMI is a highly versatile compound that has been widely studied due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and biochemistry. In
Scientific Research Applications
Anticancer Research
6-Bromo-5-fluoro-3-methyl-1H-indazole: has been studied for its potential as an anticancer agent. Researchers have synthesized a series of novel indazole derivatives to evaluate their efficacy against various human cancer cell lines, such as liver, breast, and leukemia . These compounds have shown promise in inhibiting cell viability, with some derivatives exhibiting higher inhibitory activity than standard treatments like methotrexate .
Antiangiogenic Activity
The antiangiogenic potential of indazole derivatives is significant in cancer treatment, as it can inhibit the formation of new blood vessels that tumors need to grow. Some synthesized compounds of 6-Bromo-5-fluoro-3-methyl-1H-indazole have demonstrated potent antiangiogenic activity against proangiogenic cytokines associated with tumor development, such as TNFα, VEGF, and EGF .
Antioxidant Properties
Indazole derivatives have also been screened for their antioxidant activities. This is crucial because oxidative stress is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Compounds derived from 6-Bromo-5-fluoro-3-methyl-1H-indazole have shown significant scavenging activities against radicals like DPPH, hydroxyl, and superoxide, which are common indicators of antioxidant capacity .
Molecular Docking Studies
Molecular docking studies are a computational method used to predict the interaction between a small molecule and a protein at the atomic level, which can provide insights into the therapeutic potential of a compound6-Bromo-5-fluoro-3-methyl-1H-indazole derivatives have been subjected to in silico molecular docking to reveal structural insights behind their observed effects, such as anti-TNFα activity .
Safety and Handling Research
Understanding the safety profile and handling requirements of chemical compounds is vital for laboratory and industrial applications. The safety information, such as hazard statements and precautionary statements, for 6-Bromo-5-fluoro-3-methyl-1H-indazole is well-documented, ensuring proper storage and handling procedures to minimize risks .
Mechanism of Action
Target of Action
Indazole derivatives have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For instance, some indazole derivatives can inhibit enzymes, modulate receptors, or interfere with cellular processes .
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (35495) suggests that it may have suitable properties for oral bioavailability .
Result of Action
Indazole derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Like other chemical compounds, its stability, efficacy, and action could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
6-bromo-5-fluoro-3-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-4-5-2-7(10)6(9)3-8(5)12-11-4/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFWMSIESUUWJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NN1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-fluoro-3-methyl-1H-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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